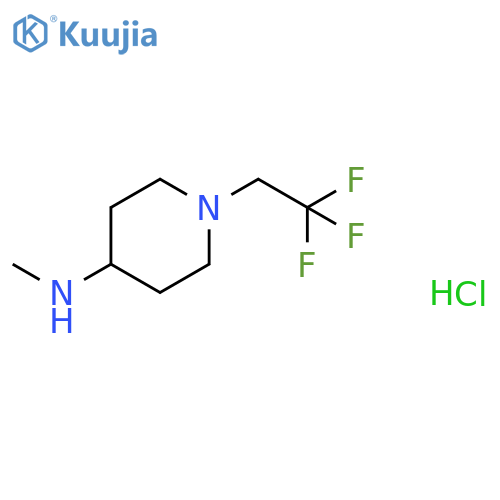

Cas no 1955553-78-2 (N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride)

1955553-78-2 structure

商品名:N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride

CAS番号:1955553-78-2

MF:C8H16ClF3N2

メガワット:232.674251556396

MDL:MFCD29047522

CID:5192495

PubChem ID:122236451

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- hydrochloride

- N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride

-

- MDL: MFCD29047522

- インチ: 1S/C8H15F3N2.ClH/c1-12-7-2-4-13(5-3-7)6-8(9,10)11;/h7,12H,2-6H2,1H3;1H

- InChIKey: VERLVARSJVCFQA-UHFFFAOYSA-N

- ほほえんだ: C(N1CCC(NC)CC1)C(F)(F)F.Cl

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-249296-0.05g |

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride |

1955553-78-2 | 95% | 0.05g |

$671.0 | 2024-06-19 | |

| Enamine | EN300-249296-0.25g |

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride |

1955553-78-2 | 95% | 0.25g |

$735.0 | 2024-06-19 | |

| Enamine | EN300-249296-1.0g |

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride |

1955553-78-2 | 95% | 1.0g |

$800.0 | 2024-06-19 | |

| Enamine | EN300-249296-5.0g |

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride |

1955553-78-2 | 95% | 5.0g |

$2318.0 | 2024-06-19 | |

| Enamine | EN300-249296-5g |

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride |

1955553-78-2 | 5g |

$2318.0 | 2023-09-15 | ||

| Enamine | EN300-249296-10g |

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride |

1955553-78-2 | 10g |

$3438.0 | 2023-09-15 | ||

| Enamine | EN300-249296-2.5g |

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride |

1955553-78-2 | 95% | 2.5g |

$1568.0 | 2024-06-19 | |

| Enamine | EN300-249296-0.5g |

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride |

1955553-78-2 | 95% | 0.5g |

$768.0 | 2024-06-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01031853-1g |

N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride |

1955553-78-2 | 95% | 1g |

¥3619.0 | 2023-03-12 | |

| Enamine | EN300-249296-0.1g |

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride |

1955553-78-2 | 95% | 0.1g |

$703.0 | 2024-06-19 |

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

1955553-78-2 (N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride) 関連製品

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量